4-Cyanophenyl trifluoromethanesulfonate
Overview
Description
4-Cyanophenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H4F3NO3S and its molecular weight is 251.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst in Cyclisation Reactions
Trifluoromethanesulfonic (triflic) acid, closely related to trifluoromethanesulfonates like 4-Cyanophenyl trifluoromethanesulfonate, acts as an excellent catalyst in cyclisation reactions. It is used for inducing 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines, preferring pyrrolidines or homopiperidines over piperidines, even when trapping a tertiary carbocation. This catalytic action allows for the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Lewis Acid Catalyst in Acylation
Scandium trifluoromethanesulfonate, another related compound, showcases high catalytic activity as a Lewis acid catalyst in acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids. This catalytic activity extends to primary alcohols and even sterically-hindered secondary or tertiary alcohols. It's particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Organic Synthesis
Trifluoromethanesulfonic acid plays a significant role in organic synthesis, especially in electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures. Its high protonating power and low nucleophilicity make it capable of generating cationic species from organic molecules, which can be detected and studied using spectral methods (Kazakova & Vasilyev, 2017).
Electrochemical Capacitor Applications
In the field of electrochemical capacitors, electroactive polymers derived from 3-(4-cyanophenyl)thiophene, where tetramethylammonium trifluoromethane-sulfonate is used, have been studied. These polymers show promising energy and power densities for electrochemical capacitor applications, highlighting the potential of trifluoromethanesulfonates in advanced material science (Ferraris et al., 1998).
Properties
IUPAC Name |
(4-cyanophenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-6(5-12)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKETVWGQXANCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338612 | |
Record name | 4-Cyanophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66107-32-2 | |
Record name | 4-Cyanophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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